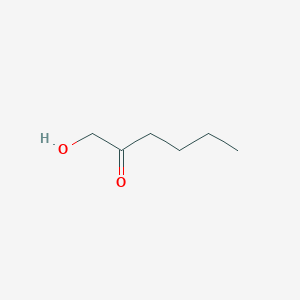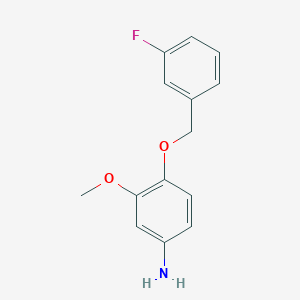
1-hydroxyhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxyhexan-2-one is an organic compound with the molecular formula C6H12O2. It is a type of hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-hydroxyhexan-2-one can be synthesized through several methods. One common approach involves the selective reduction of 2-hexanone using specific reducing agents. Another method includes the biocatalytic reduction of diketones, such as 2,3-hexanedione, using enzymes like butanediol dehydrogenase .
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenolysis of cellulose using catalysts like Ni@NC combined with H3PO4. This method allows for the efficient conversion of cellulose into this compound and other valuable products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-hydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-hexanone or hexanoic acid.
Reduction: Formation of 1,2-hexanediol.
Substitution: Formation of 2-chlorohexanone.
Applications De Recherche Scientifique
1-hydroxyhexan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in enzymatic reactions.
Mécanisme D'action
The mechanism of action of 1-hydroxyhexan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence the activity of enzymes and other proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
1-hydroxyhexan-2-one can be compared with other similar compounds, such as:
2-Hydroxy-2-hexanone: Similar structure but with the hydroxyl group on the second carbon.
1-Hydroxy-2-pentanone: Shorter carbon chain but similar functional groups.
2-Hydroxy-3-hexanone: Hydroxyl group on the third carbon, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific placement of the hydroxyl and ketone groups, which confer distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
1-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h7H,2-5H2,1H3 |
Clé InChI |
FDJJNIXWMAWMBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8668817.png)


![4H-Indeno[1,2-b]thiophene](/img/structure/B8668826.png)
![(7-Azabicyclo[2.2.1]heptan-7-yl)(5,6-dichloropyridin-3-yl)methanone](/img/structure/B8668830.png)

![[3-(4-Chlorophenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B8668839.png)

![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8668863.png)
![2-Bromo-5-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8668867.png)


